![molecular formula C9H4BrF2NO B2646332 5-Bromo-4,6-difluoro-1H-indole-3-carbaldehyde CAS No. 1467059-98-8](/img/structure/B2646332.png)
5-Bromo-4,6-difluoro-1H-indole-3-carbaldehyde
Overview
Description
5-Bromo-4,6-difluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H4BrF2NO . It has a molecular weight of 232.03 . The compound is a light-green to brown solid .
Synthesis Analysis
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . The synthesis of indole derivatives involves novel methods that have attracted the attention of the chemical community .Molecular Structure Analysis
The InChI code for 5-Bromo-4,6-difluoro-1H-indole-3-carbaldehyde is 1S/C8H4BrF2N/c9-7-5(10)3-6-4(8(7)11)1-2-12-6/h1-3,12H . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
Indole derivatives, including 1H-Indole-3-carbaldehyde and its derivatives, are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis
5-Bromo-4,6-difluoro-1H-indole-3-carbaldehyde is a light-green to brown solid . It has a molecular weight of 232.03 . The compound should be stored in a refrigerator .Scientific Research Applications
Chemical Precursor
“5-Bromo-4,6-difluoro-1H-indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Multicomponent Reactions (MCRs)
This compound plays a significant role in Multicomponent Reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Synthesis of Active Molecules
1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules .
Generation of Biologically Active Structures
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Synthesis of Pharmaceutically Active Compounds
1H-Indole-3-carbaldehyde and its derivatives are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
Synthesis of Heterocyclic Derivatives
Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily, making them ideal for the synthesis of various heterocyclic derivatives .
Safety and Hazards
Future Directions
The future directions for 5-Bromo-4,6-difluoro-1H-indole-3-carbaldehyde and similar compounds involve their use in the synthesis of biologically active compounds for the treatment of various disorders . The development of novel methods of synthesis for indole derivatives is an area of ongoing research .
properties
IUPAC Name |
5-bromo-4,6-difluoro-1H-indole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO/c10-8-5(11)1-6-7(9(8)12)4(3-14)2-13-6/h1-3,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAQPYDGPZQCHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Br)F)C(=CN2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-difluoro-1H-indole-3-carbaldehyde |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.